molecular formula C19H21NO4 B556322 Bpoc-ala-OH CAS No. 23631-89-2

Bpoc-ala-OH

Cat. No. B556322
CAS RN: 23631-89-2
M. Wt: 327.4 g/mol
InChI Key: IZBDJSRNVBUKTE-ZDUSSCGKSA-N
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Description

Bpoc-ala-OH, also known as N-α-t.-Boc-L-alanine, is a compound used in peptide synthesis . It has a CAS number of 23631-89-2 and a molecular weight of 327.38 . The Bpoc group is a highly acid-sensitive protecting group that can be removed even with 0.2-0.5% TFA or Mg-perchlorate in acetonitrile .


Synthesis Analysis

The synthesis of peptides containing the Bpoc group is well-documented . For instance, the undecapeptides Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe and its analogs were synthesized to model the helical N-terminal part of alamethicin . Similarly, the synthesis of the model tripeptide Boc-Gly-S-Ala-Aib-OMe and its monothiated analogs was achieved, demonstrating the versatility of the Boc group in peptide synthesis .


Molecular Structure Analysis

The molecular structure of peptides containing the Boc group has been analyzed using various techniques . For example, the crystal structure of Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe revealed an α-helical conformation stabilized by α-aminoisobutyric acid residues . The crystal structure of Boc-Gly-S-Ala-Aib-OMe showed a type-III β-turn, indicating that the Boc group does not hinder the formation of secondary structures in peptides .


Chemical Reactions Analysis

The Boc group is involved in the synthesis and deprotection steps of peptide synthesis. It is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents . The stability of the Boc group under synthesis conditions allows for the construction of complex peptide structures without premature deprotection .


Physical And Chemical Properties Analysis

The physical and chemical properties of the Boc group contribute to its widespread use in peptide synthesis. It is a bulky, hydrophobic group that provides steric protection to the amino group. Its removal is relatively straightforward, which is crucial for the final deprotection step in peptide synthesis.

Scientific Research Applications

Solid-Phase Peptide Synthesis

Bpoc-ala-OH and related derivatives are crucial in solid-phase peptide synthesis. For instance, Carey et al. (1996) illustrated the synthesis of peptides using Nα-Bpoc amino acids, including Bpoc-Asn(Trt)-OH and Bpoc-Gln(Trt)-OH, which are highly soluble and efficiently coupled in solid-phase synthesis. This process is significant for creating specific peptide sequences with potential therapeutic applications (Carey, Huang, Wadsworth, & Burrell, 1996).

Preparation and Deblocking Conditions

Kemp et al. (2009) discussed the reproducible preparations of various L-amino acid derivatives, including Bpoc-Ala-OH. They explored the deblocking of Nα-Bpoc peptides, which is a vital step in peptide synthesis. This research provides insight into efficient methods for peptide synthesis and deblocking, impacting the field of peptide-based drug development (Kemp, Fotouhi, Boyd, Carey, Ashton, & Hoare, 2009).

Phosphopeptide Synthesis

The Bpoc group has been investigated for its role in phosphopeptide synthesis. Attard et al. (2007) demonstrated the use of the Bpoc group in the assembly of a MAP Kinase ERK2 peptide, highlighting its compatibility with acid-labile side chain protecting groups. This research contributes to the development of methods for synthesizing phosphopeptides, which have applications in studying protein function and signaling (Attard, Reynolds, & Perich, 2007).

Endocrine Disrupting Chemical Degradation

While not directly involving Bpoc-ala-OH, related research on the degradation of endocrine disrupting chemicals like bisphenol A (BPA) is noteworthy. Xiao et al. (2017) used advanced oxidation processes to treat EDCs, providing a foundation for understanding chemical interactions in water treatment processes. This research is relevant in the broader context of chemical degradation and environmental safety (Xiao, Gao, Wei, Spinney, Luo, Wang, Dionysiou, Tang, & Yang, 2017).

Future Directions

While specific future directions for Bpoc-ala-OH are not detailed in the retrieved papers, the field of peptide synthesis continues to evolve with the development of new methods and technologies. The use of artificial intelligence in the field of biochemistry has started to accelerate the discovery of new compounds and to increase the variety of commercial drugs while decreasing their research costs . This trend is likely to continue and may influence future research involving Bpoc-ala-OH and similar compounds.

properties

IUPAC Name

(2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,20,23)(H,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBDJSRNVBUKTE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427197
Record name N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bpoc-ala-OH

CAS RN

23631-89-2
Record name N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
DS Kemp, N FOTOUHI, JG BOYD… - … Journal of Peptide …, 1988 - Wiley Online Library
… Reproducible preparations are given for salts of the following L-amino acid derivatives: Bpoc-Ala-OH, Bpoc-Arg(Mtr)-OH, Bpoc-Asn-OH, Bpoc-Asp(0tBu)-OH, Bpoc-Cys(Acm)-OH, Bpoc-…
Number of citations: 36 onlinelibrary.wiley.com
SS Wang - The Journal of Organic Chemistry, 1975 - ACS Publications
… The hydrazide resin VIII (1.0 g, 0.71 mmol) was allowed to react with BpocAla-OH (0.66 g, 2.0 mmol) and DCC (0.412 g, 20 mmol) in CH2C12 (10 ml) for 120 min. The ensuing Bpoc-Ala-…
Number of citations: 145 pubs.acs.org
JP TAM, RD DIMARCHI… - International Journal of …, 1980 - Wiley Online Library
… Subsequent esterification with Bpoc-Ala-OH gave Bpoc-Ala-… the linkagc to the Bpoc-Ala-OH was through a benzy ester. … of Boc-Ala-OH or Bpoc-Ala-OH, with 20% of the corresponding …
Number of citations: 31 onlinelibrary.wiley.com
M Shin, K Inouye, H Otsuka - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
… This was then couplcd with Bpoc-Ala-OH (6.55 g, 20 mmol)*) by mcans of DCC (4. 13 g, 20 mmol) in ethyl acetate (10 ml). The rcaction mixture was worked up in the usual manner to …
Number of citations: 11 www.journal.csj.jp
P Hoogerhout, CP Guis, C Erkelens… - Recueil des Travaux …, 1985 - Wiley Online Library
… Bpoc-Ala-OH dicyclohexylamine salt (1.24 g, 2.44 mmol) (Fluka) was dissolved in water (20 ml) and ethyl acetate (20 ml) was added. The stirred mixture was cooled and the water layer …
Number of citations: 17 onlinelibrary.wiley.com
BJ JOHNSON - Protection of Functional Groups in Peptide Synthesis, 1981 - Elsevier
Publisher Summary Many of the protecting groups used in peptide chemistry have to be removed selectively at judicious times during synthesis before further manipulations can be …
Number of citations: 1 www.sciencedirect.com
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
… Solid-phase synthesis was then conducted with Bpoc-Ala-OH (3.04 g), Bpoc-Leu-OH (3.42 g… used for solidphase synthesis in which 12 mmol each of Bpoc-Ala-OH (3.93 g), Bpoc-Arg(…
Number of citations: 37 pubs.acs.org
JD Wade - Solid-Phase Synthesis: A practical Guide, Kates …, 2000 - books.google.com
An essential requirement in chemical peptide synthesis is the appropriate selection and use of a temporary protecting group for the a-amino group of amino acids. As described in …
Number of citations: 6 books.google.com
GA Fletcher, JH Jones - International Journal of Peptide and …, 1972 - Wiley Online Library
All practitioners of the art of peptide synthesis will be familiar with the tables of amino-acid derivatives and their physical constants in the classic monograph by Greenstein and Winitz (…
Number of citations: 61 onlinelibrary.wiley.com
JD Wade - Solid-Phase Synthesis: A Practical Guide, 2000 - books.google.com
An essential requirement in chemical peptide synthesis is the appropriate selection and use of a temporary protecting group for the a-amino group of amino acids. As described in …
Number of citations: 0 books.google.com

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